N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 100129-49-5
VCID: VC2012098
InChI: InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2
SMILES: C1=CC=C(C=C1)CN(CCO)C(=O)CCl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

CAS No.: 100129-49-5

Cat. No.: VC2012098

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide - 100129-49-5

Specification

CAS No. 100129-49-5
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
Standard InChI InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2
Standard InChI Key JYUWNFAYERZSNN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CCO)C(=O)CCl
Canonical SMILES C1=CC=C(C=C1)CN(CCO)C(=O)CCl

Introduction

Chemical Identity and Structure

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is an organic molecule belonging to the acetamide class of compounds. Its structure features three key functional groups: a benzyl moiety, a chloroacetyl group, and a hydroxyethyl substituent, all connected to a central nitrogen atom in the amide functional group.

Chemical Identifiers

The compound is uniquely identified through several standardized chemical classification systems, as detailed in Table 1.

Table 1: Chemical Identifiers of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

ParameterValue
CAS Number100129-49-5
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
IUPAC NameN-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
InChIInChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2
SynonymAcetamide, 2-chloro-N-(2-hydroxyethyl)-N-(phenylmethyl)-

The structural composition includes 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms, creating a molecule with both hydrophilic and hydrophobic regions .

Structural Characteristics

The compound's structure presents several important features that influence its chemical behavior:

  • The benzyl group (phenylmethyl) contributes hydrophobic character

  • The chloroacetyl group introduces reactivity through the chlorine atom

  • The hydroxyethyl substituent provides a hydrophilic region with hydrogen bonding capability

  • The tertiary amide structure creates steric considerations and affects rotational barriers

These structural elements collectively determine the compound's physical properties, solubility characteristics, and reactivity patterns .

Physical and Chemical Properties

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide exhibits a distinctive set of physical and chemical properties that make it valuable for various applications.

Physical Properties

Table 2: Physical Properties of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

PropertyValue
Physical StateYellow oil
Molecular Weight227.69 g/mol
Exact MassNot specified in literature
Mass Spectral DataMS (ESI) m/z 228 [M+H]⁺
LC Retention Time1.523 min (as reported in synthesis)

The compound appears as a yellow oil at room temperature, consistent with many organic compounds containing both polar and nonpolar functional groups .

Chemical Properties

The chemical behavior of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is characterized by:

  • Moderate solubility in polar organic solvents due to the hydroxyl group

  • Ability to participate in hydrogen bonding through the hydroxyl group

  • Reactivity of the chloromethyl group toward nucleophilic substitution

  • Amide functionality that contributes to the compound's stability

  • Dual hydrophilic/hydrophobic character that influences its solubility profile

The chlorine atom represents a primary site for chemical transformations, making the compound particularly useful as an intermediate in organic synthesis .

Synthesis Methods

The synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide typically involves a straightforward process utilizing readily available starting materials. The most common synthetic route involves the reaction between 2-(benzylamino)ethan-1-ol and 2-chloroacetyl chloride.

Standard Synthetic Procedure

The literature reports a high-yielding synthesis method that proceeds as follows:

Table 3: Synthesis Parameters for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

ParameterValue
Starting Materials2-(benzylamino)ethan-1-ol, 2-chloroacetyl chloride
Solvent SystemDichloromethane/Water
BaseSodium hydroxide
Reaction TemperatureRoom temperature (approximately 20°C)
Reaction TimeOvernight (approximately 12-16 hours)
Yield96%
Product AppearanceYellow oil

The detailed synthetic procedure consists of the following steps:

  • A solution of 2-(benzylamino)ethan-1-ol (20.00 g, 132 mmol) is prepared in 50 mL of dichloromethane.

  • A separate solution of sodium hydroxide (5.29 g, 132 mmol) is prepared in 50 mL of water.

  • 2-Chloroacetyl chloride (14.9 g, 132 mmol) is added dropwise to the reaction mixture.

  • The resulting biphasic mixture is stirred at room temperature overnight.

  • After reaction completion, the organic layer is separated and washed with water.

  • The organic phase is dried over sodium sulfate, filtered, and concentrated to yield the final product.

  • The reaction yields N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (29.00 g, 96%) as a yellow oil .

The high yield (96%) indicates the efficiency of this synthetic approach, which proceeds through an acylation mechanism. The reaction utilizes equimolar quantities of the starting materials, suggesting a straightforward stoichiometric relationship .

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism:

  • The base (NaOH) deprotonates the secondary amine in 2-(benzylamino)ethan-1-ol, enhancing its nucleophilicity.

  • The resulting nucleophile attacks the carbonyl carbon of 2-chloroacetyl chloride.

  • Elimination of the chloride leaving group from the acid chloride occurs.

  • The final product forms with the retention of the α-chloro group.

This reaction demonstrates the selective acylation of the nitrogen atom while preserving both the hydroxyl group and the chloro substituent .

Chemical Reactions and Applications

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide participates in various chemical transformations, primarily due to the reactivity of its functional groups.

Reactivity Profile

The compound exhibits several reaction pathways:

  • Nucleophilic substitution at the chloromethyl position by various nucleophiles (amines, thiols, etc.)

  • Alcoholysis or hydrolysis of the amide bond under appropriate conditions

  • Oxidation of the primary alcohol functionality

  • Hydrogen bonding interactions through the hydroxyl group

  • Coordination with metal centers through the oxygen atoms

These reaction pathways make the compound particularly valuable as a building block in organic synthesis .

ParameterDetails
SuppliersMultiple specialized chemical vendors
Quantity Options250mg - 1g (typically)
Price Range120.00 € - 373.00 € (varies by quantity and supplier)
Purity≥98% (where specified)
Delivery Timeframe2-3 weeks (approximately)
Intended UseResearch and development purposes only

The compound is primarily marketed for research applications and is typically available in small quantities suitable for laboratory-scale experiments .

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